molecular formula C19H19N3O4 B14944926 1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

1-Pyridineacetamide, N-(3-acetylphenyl)-3-cyano-1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Cat. No.: B14944926
M. Wt: 353.4 g/mol
InChI Key: QMLWUEWRKZZOGL-UHFFFAOYSA-N
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Description

N-(3-ACETYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylphenyl group, a cyano group, and a methoxymethyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core pyridine structure, followed by the introduction of the acetylphenyl, cyano, and methoxymethyl groups through various substitution reactions. Common reagents used in these reactions include acetic anhydride, cyanogen bromide, and methoxymethyl chloride, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted analogs, which can be further utilized in different applications.

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetylphenyl derivatives and pyridine-based molecules, such as:

  • N-(3-ACETYLPHENYL)-4-CYANO-2-OXO-1,2-DIHYDROPYRIDINE
  • N-(3-ACETYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE

Uniqueness

N-(3-ACETYLPHENYL)-2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-12-DIHYDROPYRIDIN-1-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-12-7-15(11-26-3)17(9-20)19(25)22(12)10-18(24)21-16-6-4-5-14(8-16)13(2)23/h4-8H,10-11H2,1-3H3,(H,21,24)

InChI Key

QMLWUEWRKZZOGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC(=C2)C(=O)C)C#N)COC

Origin of Product

United States

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